molecular formula C24H27ClN2O3S B2968853 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(2-ethylpiperidin-1-yl)ethan-1-one CAS No. 850933-11-8

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(2-ethylpiperidin-1-yl)ethan-1-one

Cat. No.: B2968853
CAS No.: 850933-11-8
M. Wt: 459
InChI Key: OGLHZEURJJFERD-UHFFFAOYSA-N
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Description

The compound 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(2-ethylpiperidin-1-yl)ethan-1-one is a sulfonyl-substituted indole derivative with a 2-ethylpiperidinyl ethanone moiety. Its structure features:

  • A 1H-indole core substituted at the 1-position with a 2-chlorobenzyl group.
  • A sulfonyl (-SO₂-) group at the 3-position of the indole ring.
  • An ethanone group linked to a 2-ethylpiperidine ring.

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(2-ethylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O3S/c1-2-19-10-7-8-14-27(19)24(28)17-31(29,30)23-16-26(22-13-6-4-11-20(22)23)15-18-9-3-5-12-21(18)25/h3-6,9,11-13,16,19H,2,7-8,10,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLHZEURJJFERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(2-ethylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors . The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides under basic conditions . The piperidine ring is then attached through nucleophilic substitution reactions, using appropriate piperidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(2-ethylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Target Compound vs. 2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone (MLS000101473)

Parameter Target Compound MLS000101473
Benzyl Substitution 2-Chlorophenyl 4-Chlorophenyl
Amine Moiety 2-Ethylpiperidine Morpholine
Molecular Formula C₂₄H₂₅ClN₂O₃S (calculated) C₂₂H₂₁ClN₂O₄S
Molecular Weight ~457.0 g/mol (calculated) ~444.9 g/mol

Key Differences :

  • The 2-ethylpiperidine vs. morpholine substitution impacts lipophilicity: piperidine derivatives generally exhibit higher logP values than morpholine analogs, suggesting differences in membrane permeability .

Variations in the Sulfonyl-Linked Functional Groups

Target Compound vs. 1-(2,3-Dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone (686743-61-3)

Parameter Target Compound 686743-61-3
Indole Core 1H-Indole 2,3-Dihydroindole (reduced indole ring)
Sulfonyl Group Position At indole-3-yl At indole-3-yl
Amine Moiety 2-Ethylpiperidine 1-Ethylindole
Molecular Formula C₂₄H₂₅ClN₂O₃S C₂₁H₂₁N₂O₃S

Key Differences :

  • The 1-ethylindole substitution in 686743-61-3 replaces the 2-ethylpiperidine, suggesting divergent interactions with hydrophobic binding pockets .

Sulfur-Containing Group Modifications

Target Compound vs. 2-(3-{[(2-Chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one (877659-28-4)

Parameter Target Compound 877659-28-4
Sulfur Group Sulfonyl (-SO₂-) Sulfanyl (-S-)
Amine Moiety 2-Ethylpiperidine Pyrrolidine
Molecular Formula C₂₄H₂₅ClN₂O₃S C₂₁H₂₁ClN₂OS

Key Differences :

  • The sulfonyl group in the target compound is a stronger electron-withdrawing group than the sulfanyl group in 877659-28-4, which may influence reactivity in nucleophilic substitution or redox reactions .
  • Pyrrolidine (5-membered ring) vs. 2-ethylpiperidine (6-membered ring) alters steric bulk and hydrogen-bonding capacity.

Biological Activity

The compound 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(2-ethylpiperidin-1-yl)ethan-1-one is a complex organic molecule known for its potential biological activities. This compound features an indole moiety, a sulfonamide group, and a piperidine structure, which collectively suggest diverse pharmacological properties. Understanding its biological activity is crucial for its potential applications in medicinal chemistry, particularly in the treatment of various diseases.

Chemical Structure and Properties

The molecular formula of the compound is C22H26ClN3O3SC_{22}H_{26}ClN_{3}O_{3}S, with a molecular weight of approximately 445.97 g/mol. The structure can be summarized as follows:

ComponentStructure Description
Indole Moiety A bicyclic structure that contributes to biological activity.
Sulfonyl Group Enhances solubility and biological interactions.
Piperidine Imparts additional pharmacological properties.

The intricate design of this compound allows it to engage with multiple biological targets, potentially leading to varied therapeutic effects.

The biological activity of this compound is believed to stem from several mechanisms:

  • Enzyme Inhibition : The sulfonyl group may facilitate binding to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : The indole moiety can interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.
  • DNA Interaction : The compound may intercalate into DNA, affecting replication and transcription processes.

Biological Activity Studies

Research has indicated that compounds featuring indole and sulfonamide groups exhibit significant biological activities, including:

Anticancer Activity

Studies have shown that related compounds can inhibit the activity of SMYD proteins (e.g., SMYD2 and SMYD3), which are implicated in various cancers. Inhibition of these proteins leads to reduced cell proliferation in cancer cell lines, suggesting potential use in cancer therapy .

Antimicrobial Properties

Compounds similar to this one have demonstrated antimicrobial properties against various bacterial strains. The sulfonamide group enhances the interaction with bacterial enzymes, leading to inhibition of growth .

Anti-inflammatory Effects

Research indicates that indole derivatives can modulate inflammatory pathways, potentially reducing inflammation through inhibition of pro-inflammatory cytokines .

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Inhibition of SMYD Proteins :
    • A study highlighted the effectiveness of sulfonamide compounds in inhibiting SMYD3, leading to decreased tumor growth in preclinical models .
  • Antimicrobial Testing :
    • Testing against Staphylococcus aureus showed that compounds with similar structures exhibited significant antibacterial activity, indicating potential for development as antimicrobial agents .
  • Anti-inflammatory Activity :
    • Investigations into the anti-inflammatory effects revealed that indole-based compounds could reduce the levels of inflammatory markers in vitro and in vivo, suggesting therapeutic potential for inflammatory diseases .

Q & A

Q. What synthetic strategies are employed for synthesizing the target compound, and what parameters require optimization?

The compound is synthesized via multi-step reactions, starting with sulfonylation of the indole core followed by coupling with the piperidine moiety. Key steps include:

  • Indole sulfonylation : Reacting 1-[(2-chlorophenyl)methyl]-1H-indole with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group at the 3-position .
  • Piperidine coupling : Using nucleophilic acyl substitution or amidation to attach the 2-ethylpiperidine group to the ethanone intermediate. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly impact yield . Optimization focuses on catalyst selection (e.g., Pd for cross-coupling), reaction time (12–24 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., indole C3 sulfonation and piperidine N-alkylation). Aromatic protons in the 2-chlorophenyl group appear as doublets at δ 7.3–7.5 ppm, while the sulfonyl group deshields adjacent indole protons .
  • X-ray crystallography : Monoclinic crystal systems (space group P2₁/n) reveal bond angles (e.g., C–S–O ≈ 107°) and torsional strain between the indole and piperidine moieties .
  • High-resolution mass spectrometry (HRMS) : Validates the molecular ion peak at m/z 446.46 (calculated for C₂₄H₁₈N₂O₅S) .

Q. What safety protocols are recommended for handling this compound?

  • Skin contact : Immediately wash with soap/water for 15 minutes; remove contaminated clothing. Use nitrile gloves and lab coats to minimize exposure .
  • Eye exposure : Flush with water for 20 minutes; seek medical attention if irritation persists .
  • Ventilation : Use fume hoods during synthesis due to potential aerosolization of sulfonyl intermediates .

Advanced Research Questions

Q. How does molecular conformation influence biological activity, and how can it be modulated?

The compound’s activity depends on the spatial arrangement of the sulfonyl group and piperidine ring. Computational studies (e.g., DFT) show that a planar indole-sulfonyl conformation enhances binding to hydrophobic pockets in target enzymes. Introducing bulky substituents on the piperidine nitrogen (e.g., ethyl groups) improves metabolic stability by reducing CYP450-mediated oxidation .

Q. How can conflicting crystallographic data on bond angles and packing be resolved?

Discrepancies in reported bond angles (e.g., C–N–S varying by ±2°) arise from differences in crystallization solvents (polar vs. nonpolar) or temperature (296 K vs. 293 K). To resolve:

  • Perform temperature-controlled crystallography.
  • Compare data with analogous structures (e.g., phenylsulfonyl-indole derivatives) to identify trends .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π vs. van der Waals forces) .

Q. What methodologies are used to evaluate in vitro biological activity, and how are false positives mitigated?

  • Enzyme inhibition assays : Screen against target enzymes (e.g., kinases) using fluorescence-based substrates. Include negative controls (DMSO-only) and validate with LC-MS to confirm compound integrity .
  • Cell viability assays (MTT/PrestoBlue) : Use multiple cell lines (e.g., HEK293 vs. HeLa) to distinguish selective toxicity. IC₅₀ values are normalized to reference inhibitors (e.g., staurosporine) .
  • False-positive mitigation : Pre-incubate compounds with reducing agents (e.g., DTT) to identify redox cycling artifacts .

Q. How can computational modeling predict metabolic pathways and optimize pharmacokinetics?

  • ADMET prediction : Tools like SwissADME calculate logP (≈3.5) and polar surface area (≈90 Ų) to assess blood-brain barrier permeability .
  • Metabolic site prediction : CYP3A4-mediated oxidation at the piperidine 2-ethyl group is a major pathway. Introduce fluorine substituents to block hydroxylation .
  • Molecular dynamics simulations : Simulate binding to serum albumin (≥100 ns trajectories) to estimate plasma half-life .

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